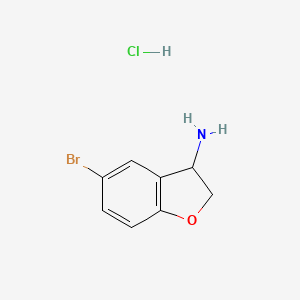![molecular formula C7H5BrN2O2 B6253104 8-bromo-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one CAS No. 1260903-15-8](/img/new.no-structure.jpg)
8-bromo-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one is a heterocyclic compound that features a bromine atom at the 8th position of the pyrido[4,3-b][1,4]oxazin-3-one structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one typically involves the bromination of the parent pyrido[4,3-b][1,4]oxazin-3-one compound. This can be achieved through various methods, including:
Direct Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Electrophilic Substitution: Employing bromine in acetic acid or other suitable solvents under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-bromo-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the parent compound can be obtained.
Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.
Reduction Products: De-brominated derivatives or fully reduced forms of the compound.
Scientific Research Applications
8-bromo-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 8-bromo-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the oxazinone ring structure can facilitate interactions with biological macromolecules, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks the bromine atom, resulting in different reactivity and applications.
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Similar structure but with different substitution patterns, leading to distinct chemical properties.
Uniqueness
This substitution enhances its utility in various fields, making it a valuable compound for scientific research .
Properties
CAS No. |
1260903-15-8 |
|---|---|
Molecular Formula |
C7H5BrN2O2 |
Molecular Weight |
229 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



